IAP-Recruited Degradation vs. VHL/CRBN-Based Degraders in MyLa 1929 Cells: Context-Dependent Potency Advantage
In malignant T-cell lymphoma MyLa 1929 cells, PROTAC Bcl-xL degrader-1 (Compound 8a), an IAP-recruiting PROTAC, demonstrated efficient Bcl-xL degradation, while CRBN-based PROTACs with high potency in other cell lines showed compromised activity in this model, likely due to low CRBN expression in MyLa 1929 cells [1]. This indicates a context-dependent potency advantage for the IAP-based degrader in specific cellular backgrounds. Direct comparative degradation data (DC50) between PROTAC Bcl-xL degrader-1 and specific VHL/CRBN degraders in MyLa 1929 cells is not provided in the primary literature, representing a class-level inference based on E3 ligase dependency.
| Evidence Dimension | Bcl-xL degradation efficiency in MyLa 1929 cells |
|---|---|
| Target Compound Data | Potent, dose-dependent degradation of Bcl-xL observed at concentrations 0.01–3 μM [1] |
| Comparator Or Baseline | CRBN-based Bcl-xL PROTACs |
| Quantified Difference | Not quantified; reported as 'compromised potency' for CRBN-based PROTACs in this cell line [1] |
| Conditions | MyLa 1929 T-cell lymphoma cells, 16-hour treatment, Western blot analysis [1] |
Why This Matters
For researchers studying malignancies with low VHL or CRBN expression, IAP-recruiting PROTAC Bcl-xL degrader-1 provides a mechanistically distinct and potentially more effective degradation strategy.
- [1] Zhang X, et al. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines. Eur J Med Chem. 2020;199:112397. View Source
